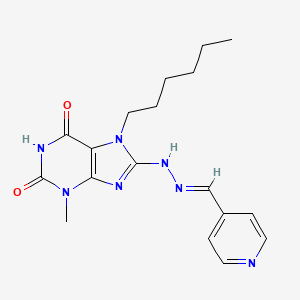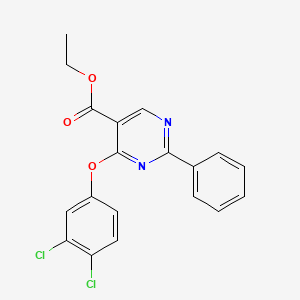
Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl and dichlorophenoxy groups, making it a molecule of interest in various scientific research fields.
Applications De Recherche Scientifique
Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting that their targets may be related to these biological processes.
Mode of Action
A structurally similar compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (mdl-860), has been found to inhibit plaque formation and cytopathic effect in several picornaviruses . This suggests that Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate may also interact with its targets to inhibit viral replication or bacterial growth.
Biochemical Pathways
Compounds with similar structures have been found to affect nitrogen metabolism in plants and alleviate salinity stress , suggesting that this compound may also interact with similar biochemical pathways.
Result of Action
Based on the antiviral and antimicrobial activities of structurally similar compounds , it can be inferred that this compound may inhibit the growth and replication of certain viruses and bacteria.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound 3,4-Dichlorophenol, which shares a similar structure, has a melting point of 67.8 °C and a boiling point of 253 °C . These properties could affect the stability of the compound under different environmental conditions.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 3,4-dichlorophenol with ethyl 2-phenyl-5-pyrimidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
Thiazolamide derivatives containing diphenyl ethers: Compounds with similar diphenyl ether moieties.
Aryloxy and arylaminopropanehydrazides: Compounds with related aryloxy groups.
Uniqueness
Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
ethyl 4-(3,4-dichlorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-25-19(24)14-11-22-17(12-6-4-3-5-7-12)23-18(14)26-13-8-9-15(20)16(21)10-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTWTLUGJRICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2449752.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2449753.png)
![N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2449754.png)
![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2449755.png)
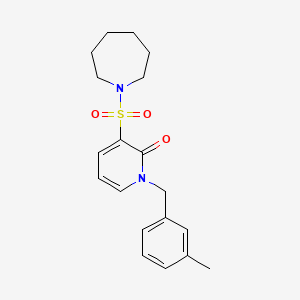
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/new.no-structure.jpg)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2449758.png)
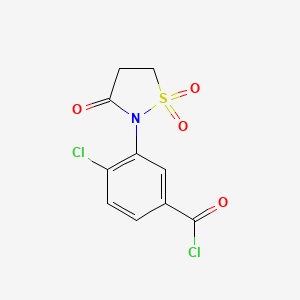
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)
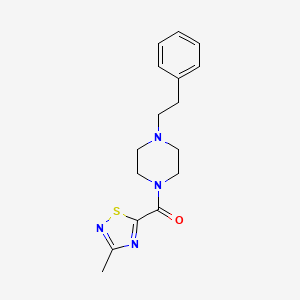
![Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid](/img/structure/B2449769.png)
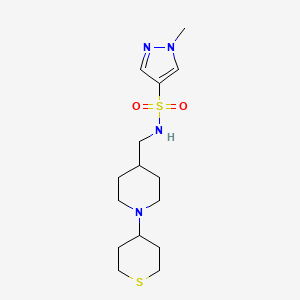
![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2449772.png)
